molecular formula C64H114F3N17O19 B6295494 Tau Peptide (273-284) Trifluoroacetate CAS No. 1663490-91-2

Tau Peptide (273-284) Trifluoroacetate

Cat. No.: B6295494
CAS No.: 1663490-91-2
M. Wt: 1482.7 g/mol
InChI Key: MMVJWMLWFXCGBX-RPGMCUOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tau Peptide (273-284) Trifluoroacetate is a synthetic fragment of the tau protein, corresponding to residues 273–284 of the full-length protein. This peptide is acetylated at the N-terminus and amidated at the C-terminus, with trifluoroacetate (TFA) as the counterion derived from purification processes . It plays a critical role in Alzheimer’s disease (AD) pathology, where it interacts with amyloid-β (Aβ) fragments such as Aβ(25-35) to form heterodimers and co-aggregates. These aggregates exhibit distinct morphological and toxicological properties compared to pure Aβ fibrils, contributing to neuronal dysfunction . The trifluoroacetate salt form ensures solubility and stability during experimental handling, though moisture exposure can induce reversible aggregation .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H113N17O17.C2HF3O2/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6;3-2(4,5)1(6)7/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVJWMLWFXCGBX-RPGMCUOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H114F3N17O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

  • Resin Type : Fmoc-PAL-AM resin (25 µmol scale) is commonly used due to its compatibility with Fmoc chemistry and high loading capacity.

  • First Amino Acid Attachment : The C-terminal leucine residue is anchored to the resin via an acid-labile linker, ensuring efficient cleavage upon completion.

Coupling and Deprotection Cycles

  • Coupling Reactions :

    • Activating Agents : N,N’-Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate amino acid coupling.

    • Reaction Time : 30–60 minutes under microwave irradiation (50°C) to enhance reaction efficiency.

    • Solvent : N-Methyl-2-pyrrolidone (NMP) ensures solubility of reagents and minimizes side reactions.

  • Deprotection :

    • Fmoc Removal : 20% piperidine in NMP (2 × 5 minutes) cleaves the Fmoc group, exposing the amino terminus for subsequent couplings.

Cleavage and Side-Chain Deprotection

After chain assembly, the peptide is cleaved from the resin while simultaneously removing side-chain protecting groups:

  • Cleavage Cocktail : Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) for 3 hours at room temperature.

  • Mechanism : TFA protonates the resin linker, releasing the peptide while deprotecting groups like tert-butyl (t-Bu) and trityl (Trt).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • System : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm).

  • Mobile Phase : Gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B).

  • Purity Criteria : ≥95% purity confirmed by analytical HPLC.

Mass Spectrometry (MS)

  • Instrumentation : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI)-MS.

  • Expected Mass : m/z 1368.68 (calculated for C₆₂H₁₁₃N₁₇O₁₇).

Industrial-Scale Production

For large-scale synthesis, automated peptide synthesizers and optimized protocols are employed:

  • Batch Size : Multi-gram scales using continuous-flow reactors.

  • Yield Optimization : Coupling efficiency >99% per step reduces truncation byproducts.

  • Cost-Efficiency : Recycling solvents like NMP and DIC lowers production costs.

StepReagents/ConditionsDurationPurpose
Resin swellingNMP30 minPrepare resin for coupling
Fmoc deprotection20% piperidine in NMP2 × 5 minExpose α-amino group
Amino acid couplingDIC/HOBt in NMP, microwave (50°C)30 minElongate peptide chain
Cleavage/deprotectionTFA/water/triisopropylsilane (95:2.5:2.5)3 hrRelease peptide from resin
PurificationHPLC (C18, 0.1% TFA/acetonitrile gradient)60 minIsolate pure peptide

Table 2: Key Reagents and Their Roles

ReagentRoleSource
Fmoc-PAL-AM resinSolid support for peptide synthesis
DIC/HOBtActivates carboxyl groups for coupling
Trifluoroacetic acidCleavage and side-chain deprotection
PiperidineRemoves Fmoc protecting groups

Challenges and Optimizations

  • Aggregation During Synthesis :

    • The PHF6 region (VQIINK) promotes β-sheet formation, leading to premature aggregation.

    • Mitigation : Incorporate 2,2,2-trifluoroethanol (TFE) in coupling steps to disrupt β-sheets.

  • Racemization :

    • Prolonged coupling times increase racemization risk.

    • Solution : Microwave-assisted synthesis reduces reaction times and racemization .

Chemical Reactions Analysis

Types of Reactions: : Tau Peptide (273-284) Trifluoroacetate primarily undergoes aggregation reactions, forming oligomers and fibrils. These reactions are influenced by factors such as pH, temperature, and the presence of cofactors like heparin .

Common Reagents and Conditions: : The aggregation of this compound can be induced using reagents like heparin and monitored under conditions such as physiological pH and temperature. The presence of certain mutations, such as the K280 deletion, can also affect the aggregation kinetics .

Major Products Formed: : The major products formed from the aggregation of this compound are oligomers and fibrils, which are characteristic of tauopathies .

Scientific Research Applications

Chemistry: : In chemistry, Tau Peptide (273-284) Trifluoroacetate is used to study peptide aggregation and the effects of various chemical modifications on this process .

Biology: : In biological research, this peptide is employed to investigate the mechanisms of tau aggregation and its role in neurodegenerative diseases. It serves as a model system to study the early stages of tau fibrillization .

Medicine: : In medical research, this compound is used to develop therapeutic strategies targeting tau aggregation. It helps in screening potential drugs that can inhibit or modulate tau aggregation .

Industry: : In the pharmaceutical industry, this peptide is used in the development of diagnostic tools and treatments for tauopathies. It is also utilized in the production of research reagents and kits .

Mechanism of Action

Mechanism: : Tau Peptide (273-284) Trifluoroacetate exerts its effects by undergoing self-assembly into oligomers and fibrils. This process is driven by the intrinsic properties of the peptide sequence and is influenced by environmental factors .

Molecular Targets and Pathways: : The primary molecular target of this compound is the tau protein itself. The peptide interacts with other tau molecules, promoting their aggregation. This aggregation process is a key pathway in the development of tauopathies .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Tau Fragments

Table 1: Physicochemical and Functional Properties of Tau-Derived Peptides
Peptide Name Sequence (Residues) Molecular Weight (Da) Key Features Aggregation Behavior Reference
Tau (273-284) Trifluoroacetate Acetyl-[273–284]-amide 1,409.74 Binds Aβ(25-35); forms heterodimers; moisture-sensitive reversible aggregation Co-aggregates with Aβ(25-35); forms granular polymers and fibrils
Tau (301-315) Trifluoroacetate H-Pro-Gly-Gly-Gly-Ser-... 1,528.77 Contains microtubule-binding motifs; no reported Aβ interactions Predominantly self-aggregates; forms β-sheet-rich fibrils
Tau (307-321) Trifluoroacetate H-Gln-Ile-Val-Tyr-Lys-... 1,705.03 Includes phosphorylation sites; implicated in tauopathies Forms oligomers; phosphorylation enhances aggregation
Tau (255-314) Trifluoroacetate Extended repeat domain 6,368.24 Encompasses repeat 2 domain; used in protein interaction studies Forms large fibrillar aggregates; interacts with microtubules

Key Findings :

  • Tau (273-284) uniquely interacts with Aβ(25-35) to form mixed aggregates, unlike Tau (301-315) or (307-321), which primarily self-assemble .
  • Longer tau fragments (e.g., Tau (255-314)) exhibit complex aggregation patterns due to multiple microtubule-binding domains but lack Aβ co-aggregation .
  • Post-translational modifications (e.g., phosphorylation in Tau (307-321)) enhance pathological aggregation compared to unmodified Tau (273-284) .

Comparison with Other Trifluoroacetate Salts of Peptides

Table 2: Stability and Formulation Challenges of Trifluoroacetate Peptides
Peptide Name Application Aggregation Trigger Reversibility Mechanism Excipient Compatibility Reference
Tau (273-284) Trifluoroacetate AD research Moisture, Aβ binding pH adjustment (e.g., NH₄OH) Lactose > Mannitol
CSP7 Trifluoroacetate Pulmonary fibrosis therapy Moisture pH adjustment (NH₄OH) Lactose stabilizes better
Amyloid-β (1-40) Trifluoroacetate AD research Solvent conditions Not reversible DMSO required for solubility
Synthetic Insulin B Chain Diabetes research pH shifts Centrifugation, filtration Requires isotonic buffers

Key Findings :

  • Both Tau (273-284) and CSP7 trifluoroacetate aggregates are reversible via pH adjustment, but Tau’s co-aggregation with Aβ complicates dissolution .
  • Amyloid-β (1-40) trifluoroacetate irreversibly aggregates under physiological conditions, unlike Tau (273-284), which retains partial solubility .
  • Excipients like lactose stabilize trifluoroacetate peptides by reducing water-binding residues (e.g., hydroxyl groups in CSP7) .

Counterion Effects: Trifluoroacetate vs. Other Salts

Table 3: Impact of Counterions on Peptide Behavior
Peptide Name Counterion Solubility (aq. buffer) Aggregation Tendency Biological Activity Reference
Tau (273-284) Trifluoroacetate TFA Moderate (pH-dependent) High (moisture) Retains Aβ-binding capacity
Amyloid-β (1-40) HCl High Low Forms stable oligomers
C16-KKKK-NH₂ TFA vs. NaCl Reduced with TFA Higher with TFA TFA weakens lipid interactions
PrP107–120 TFA/guanidine High (guanidine) Low (guanidine) TFA does not interfere with cell-based assays

Key Findings :

  • HCl salts (e.g., Amyloid-β (1-40)) offer better solubility and lower aggregation than TFA salts but lack reversibility .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Tau Peptide (273-284) Trifluoroacetate, and how do impurities (e.g., residual TFA) impact experimental outcomes?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard, involving sequential amino acid coupling using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Cleavage from the resin requires trifluoroacetic acid (TFA), which leaves residual TFA as a counterion . Residual TFA can alter biological assay results by acidifying media or destabilizing protein interactions. To mitigate this, ion-exchange chromatography (e.g., Amberlite IRA-400) or HPLC-based desalting is recommended to replace TFA with acetate or chloride ions .

Q. How is this compound characterized for purity and structural integrity?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Quantifies purity (>95% typical for research-grade peptides) .
  • Mass Spectrometry (MS) : Confirms molecular weight (C₆₆H₁₁₇F₃N₁₈O₁₉; ~1,679.8 g/mol) .
  • Circular Dichroism (CD) : Assesses secondary structure (e.g., random coil vs. β-sheet propensity under physiological conditions) .
  • Ion Chromatography : Measures residual TFA content (<1% target for cell-based assays) .

Q. What is the role of Tau Peptide (273-284) in Alzheimer’s disease models, and how is its interaction with amyloid-beta (Aβ) quantified?

  • Methodological Answer : The peptide inhibits Aβ(25-35) aggregation by forming heterooligomers, reducing neurotoxic fibril formation . Experimental setups include:

  • Thioflavin T Assays : Monitor Aβ aggregation kinetics .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity between Tau and Aβ .
  • Ion-Mobility Spectrometry : Resolves oligomer size distributions during cross-interactions .

Advanced Research Questions

Q. How do discrepancies in Tau peptide batch-to-batch variability affect reproducibility in neurodegeneration studies?

  • Methodological Answer : Variability arises from differences in TFA content, salt forms, or impurities (e.g., truncated peptides). Strategies include:

  • Peptide Content Analysis : Amino acid hydrolysis to quantify actual peptide mass vs. salt .
  • Standardized Solubility Protocols : Pre-treatment with DMSO or acetic acid to ensure consistent dissolution .
  • Multi-Batch Validation : Compare bioactivity across ≥3 synthesis batches using cell viability assays (e.g., MTT) .

Q. What mechanisms explain contradictory findings in Tau peptide’s dual role as an Aβ aggregation inhibitor vs. promoter of non-toxic oligomers?

  • Methodological Answer : Context-dependent effects arise from:

  • Conformational Dynamics : CD and NMR reveal pH-dependent structural shifts (e.g., α-helix stabilization at pH 5.0 vs. random coil at pH 7.4) .
  • Concentration Thresholds : Sub-stoichiometric Tau peptide promotes Aβ oligomerization, while excess peptide sequesters Aβ into inert complexes .
  • Experimental Models : Primary neurons vs. immortalized cell lines show divergent toxicity profiles due to endogenous Tau expression levels .

Q. How can researchers address analytical challenges in quantifying Tau peptide-TFA interactions with metal ions (e.g., Zn²⁺, Cu²⁺) in vitro?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry and affinity, correcting for TFA’s chelation effects .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies metal ion co-precipitation with Tau-TFA complexes .
  • Control Experiments : Compare peptide behavior in TFA-free buffers (e.g., acetate salts) to isolate metal-binding artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.